N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline

Disperse dye Light fastness Polyester dyeing

N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-yl)azo]aniline (CAS 93963-73-6, EINECS 300-817-5) is a synthetic monoazo disperse dye belonging to the heterocyclic pyrazole-azo class, with molecular formula C20H23N5 and molecular weight 333.43 g/mol. The compound features a 5-phenyl-1H-pyrazol-3-yl heterocyclic diazo component coupled to an N,N-diethyl-3-methylaniline (N,N-diethyl-m-toluidine) coupling moiety, yielding a hydrophobic chromophore (predicted LogP ~5.96, density ~1.12 g/cm³, boiling point ~492–571 °C) designed for dyeing synthetic hydrophobic fibers—particularly polyethylene terephthalate (PET) polyester—via high-temperature exhaust or thermosol processes.

Molecular Formula C20H23N5
Molecular Weight 333.4 g/mol
CAS No. 93963-73-6
Cat. No. B12691061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline
CAS93963-73-6
Molecular FormulaC20H23N5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=NC2=NNC(=C2)C3=CC=CC=C3)C
InChIInChI=1S/C20H23N5/c1-4-25(5-2)17-11-12-18(15(3)13-17)21-23-20-14-19(22-24-20)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,24)
InChIKeyXNKQOXQNQKLHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline (CAS 93963-73-6): Chemical Identity and Heterocyclic Azo Dye Classification


N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-yl)azo]aniline (CAS 93963-73-6, EINECS 300-817-5) is a synthetic monoazo disperse dye belonging to the heterocyclic pyrazole-azo class, with molecular formula C20H23N5 and molecular weight 333.43 g/mol . The compound features a 5-phenyl-1H-pyrazol-3-yl heterocyclic diazo component coupled to an N,N-diethyl-3-methylaniline (N,N-diethyl-m-toluidine) coupling moiety, yielding a hydrophobic chromophore (predicted LogP ~5.96, density ~1.12 g/cm³, boiling point ~492–571 °C) designed for dyeing synthetic hydrophobic fibers—particularly polyethylene terephthalate (PET) polyester—via high-temperature exhaust or thermosol processes . As a heterocyclic azo dye, it belongs to a class recognized for producing brighter shades, higher tinctorial strength, and superior fastness properties compared to conventional carbocyclic azo disperse dyes [1].

Why Generic Disperse Dye Substitution Fails for N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline (CAS 93963-73-6) in Polyester Dyeing


Simply substituting this compound with any generic red disperse azo dye—even one sharing the same N,N-diethyl-m-toluidine coupling component—ignores the critical contribution of the 5-phenyl-1H-pyrazol-3-yl heterocyclic diazo moiety to color yield, light fastness, and shade purity. The heterocyclic pyrazole ring fundamentally alters the chromophoric system's electron distribution, producing bathochromically shifted absorption maxima (λmax in the ~490–530 nm region) and higher molar extinction coefficients compared to carbocyclic aniline-derived analogues [1][2]. Reviews and patents consistently document that pyrazole-based heterocyclic azo disperse dyes deliver superior light fastness (typically grade 5–6 on polyester) and brighter, cleaner red to bluish-red shades than their non-heterocyclic counterparts, which often fade to grades 3–5 under equivalent conditions [2][3]. The specific substitution pattern—combining the 3-methyl group on the coupling ring with the N,N-diethyl auxochrome and the 5-phenyl substituent on the pyrazole—further tunes solubility, substantivity for polyester, and sublimation fastness in ways that cannot be replicated by generic alternatives [3][4].

Quantitative Differentiation Evidence: N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline (CAS 93963-73-6) vs. Closest Analogs


Heterocyclic Pyrazole vs. Carbocyclic Aniline Diazo Component: Light Fastness Advantage on Polyester

Pyrazole-heterocyclic azo disperse dyes, as a class to which CAS 93963-73-6 belongs, achieve light fastness ratings of grade 5–6 on polyester fabrics under ISO 105-B02 testing, compared with grade 3–5 typically observed for conventional carbocyclic (aniline-based) azo disperse dyes of similar shade range [1][2]. The Bayer patent US5446136 explicitly describes pyrazole azo dyestuffs structurally analogous to this compound as producing 'bright, light-fast, slightly bluish-tinged red' dyeings on polyester, with λmax in the 510–530 nm region [3]. This represents a quantifiable 1–3 grade improvement in light fastness over carbocyclic counterparts, directly attributable to the enhanced photostability conferred by the heterocyclic pyrazole ring system [1].

Disperse dye Light fastness Polyester dyeing

Molar Extinction Coefficient Enhancement: Pyrazole Heterocyclic vs. Carbocyclic Chromophores

Heterocyclic azo dyes derived from pyrazole and pyrazolone scaffolds exhibit molar extinction coefficients (ε) that are substantially elevated relative to carbocyclic azo analogues. Literature on structurally related phenylazopyrazolone dyes reports ε values in the range of 20,000–40,000 dm³ mol⁻¹ cm⁻¹, compared with 10,000–25,000 dm³ mol⁻¹ cm⁻¹ for carbocyclic counterparts of similar molecular weight [1][2]. The enhanced extinction coefficient arises from the extended π-conjugation enabled by the heterocyclic pyrazole ring, which increases the transition dipole moment of the chromophore [1]. For CAS 93963-73-6, with its N,N-diethylamino strong electron-donating auxochrome coupled to the electron-deficient pyrazole ring, a pronounced bathochromic shift is expected—the Bayer patent reports λmax of 530.5 nm (DMF) for a closely related pyrazole azo dye containing the N,N-diethyl-m-toluidine coupling fragment [3].

Molar extinction coefficient Color strength Heterocyclic azo dye

Alkali-Stable Dyeing Performance: Phenylazo-Pyrazole vs. Nitrophenol-Derived Disperse Dyes

Disperse dyes containing phenylazo-pyrazolone/pyrazole structures demonstrate significantly better dyeing performance and alkali-stable dyeing properties on polyester fabrics than those containing nitrophenol-derived chromophores [1]. In a direct comparative study, disperse dyes with phenylazo-pyrazolone structures maintained color stability across acidic, neutral, and alkaline pH dyeing conditions, exhibiting high tinctorial strength and bright fluorescent orange to reddish-violet colors on PET, whereas nitrophenol-based analogues showed marked color deterioration under alkaline conditions [1]. CAS 93963-73-6, bearing the 5-phenyl-1H-pyrazol-3-yl azo group, is structurally positioned to deliver this pH-robust dyeing performance, making it suitable for one-bath alkaline dyeing processes (e.g., simultaneous scouring and dyeing of polyester/cotton blends) where conventional disperse dyes fail [1][2].

Alkali stability Disperse dye Polyester dyeing pH

LogP and Hydrophobicity-Driven Polyester Substantivity: CAS 93963-73-6 vs. Hydroxyethyl-Functionalized Analogues

The predicted LogP of CAS 93963-73-6 is approximately 5.96 , substantially higher than the LogP range of 2.5–4.5 typical for disperse dyes bearing N,N-bis-β-hydroxyethyl or N,N-bis-β-acetoxyethyl substituents on the coupling component [1]. This elevated hydrophobicity, conferred by the fully alkyl (N,N-diethyl) rather than hydroxyalkyl substitution on the coupling ring, enhances the dye's substantivity for hydrophobic polyester fibers through stronger van der Waals and dispersion interactions with the PET polymer matrix [1][2]. Higher LogP correlates with improved dye exhaustion (%E) from aqueous dyebath onto polyester, with pyrazole disperse dyes containing N,N-diethylaniline couplers achieving exhaustion rates of 75–90% compared with 60–80% for their hydroxyethyl-substituted counterparts under identical high-temperature dyeing conditions [2].

LogP Dye substantivity Polyester exhaustion

Sublimation Fastness: Pyrazole Heterocyclic Disperse Dyes vs. Conventional Aminoazobenzene Disperse Dyes

Heterocyclic azo disperse dyes, including pyrazole-based structures analogous to CAS 93963-73-6, demonstrate superior sublimation fastness on polyester compared to conventional aminoazobenzene-type disperse dyes of similar molecular weight [1][2]. The enhanced thermal stability arises from the higher molecular rigidity and stronger intermolecular interactions imparted by the heterocyclic pyrazole ring system, which reduces dye migration during heat-setting and post-treatment processes [1]. In application studies of pyrazole disperse dyes on PET, sublimation fastness ratings of grade 4–5 (ISO 105-P01, 210 °C/30 s) were consistently achieved, whereas conventional carbocyclic aminoazobenzene disperse dyes of comparable shade typically yield grade 3–4 under identical test conditions [2][3]. All dyed PET fabrics with pyrazole disperse dyes exhibited 'commercially acceptable' shade change after standard washing and sublimation tests [3].

Sublimation fastness Heat resistance Disperse dye thermal migration

Physicochemical Property Differentiation: CAS 93963-73-6 vs. Thiazole and Thiophene Heterocyclic Azo Analogues

Within the heterocyclic azo disperse dye landscape, pyrazole-based dyes such as CAS 93963-73-6 occupy a distinct property space compared to thiazole- and thiophene-based heterocyclic analogues. The pyrazole ring provides an intermediate electron-withdrawing strength that produces red to bluish-red shades with λmax ~490–530 nm, whereas thiazole-based azo dyes typically give orange to scarlet shades (λmax ~440–480 nm) and thiophene analogues yield violet to blue shades (λmax ~550–620 nm) [1][2]. CAS 93963-73-6 has a predicted boiling point of 492.6 °C at 760 mmHg and flash point of 251.7 °C , placing it in a thermal stability window suitable for high-temperature dyeing without premature sublimation, yet with sufficient volatility for thermosol fixation processes. The single hydrogen bond donor (from the pyrazole NH) combined with the topological polar surface area of 56.6 Ų provides moderate polarity that balances dye dispersion in aqueous dyebath with adequate fiber affinity.

Physicochemical properties Heterocyclic comparison Dye formulation

Optimal Research and Industrial Application Scenarios for N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline (CAS 93963-73-6)


High-Lightfastness Polyester Automotive Upholstery and Outdoor Textiles

CAS 93963-73-6 is ideally suited for dyeing polyester fabrics destined for automotive interiors, outdoor upholstery, and awning textiles where prolonged sunlight exposure demands light fastness exceeding grade 5 (ISO 105-B02). The heterocyclic pyrazole diazo component provides intrinsic photostability superior to carbocyclic alternatives, as documented in the Bayer US5446136 patent which establishes that structurally analogous pyrazole azo dyes produce 'bright, light-fast' red to bluish-red shades on polyester [1]. The compound's elevated LogP (~5.96) and high boiling point (~492 °C) further ensure minimal thermal migration during in-cabin heat cycling .

One-Bath Alkaline Scour-Dye Processing of Polyester and Polyester/Cotton Blends

The phenylazo-pyrazole structural motif endows CAS 93963-73-6 with demonstrated alkali stability, enabling its use in simultaneous alkaline scouring and disperse dyeing processes for polyester and polyester/cotton blend fabrics. As demonstrated by Aysha et al. (2022), phenylazo-pyrazolone/pyrazole disperse dyes maintain high tinctorial strength and minimal shade deviation across a pH range of 4–10, whereas conventional nitrophenol-based disperse dyes suffer significant color deterioration under alkaline conditions [2]. This permits elimination of the separate acid-neutralization step, reducing water consumption by approximately 30–40% and cycle time by 20–25% in industrial dyehouse operations.

Trichromatic Dye Formulations for Deep Red and Bordeaux Shades on Polyester

The characteristic bluish-red shade (λmax ~510–530 nm) produced by CAS 93963-73-6 fills a critical gap in trichromatic disperse dye combinations targeting deep red, bordeaux, and maroon shades on polyester. Unlike thiazole-based heterocyclic dyes that produce orange-scarlet hues (λmax 440–480 nm) or thiophene-based dyes that shift to violet-blue (λmax 550–620 nm), the pyrazole azo chromophore precisely hits the red region needed for three-color formulations alongside yellow and blue components [3]. The compound's high molar extinction coefficient enables deep shades at lower application concentrations, reducing dye cost per kilogram of dyed fabric [4].

Research-Grade Reference Standard for Heterocyclic Azo Dye Structure–Property Relationship Studies

CAS 93963-73-6 serves as a valuable model compound for academic and industrial research programs investigating structure–property relationships in heterocyclic azo disperse dyes. Its well-defined structure—combining a 5-phenylpyrazole diazo component with an N,N-diethyl-m-toluidine coupling component—allows systematic comparison with analogues bearing different substituents on the pyrazole ring (e.g., 5-methyl, 5-amino) or on the coupling component (e.g., N,N-bis-hydroxyethyl, N-ethyl-N-cyanoethyl). The compound's single hydrogen bond donor and moderate topological polar surface area (56.6 Ų) make it amenable to computational modeling (DFT, TD-DFT) for predicting absorption spectra, tautomeric equilibria, and dye-fiber interaction energies, as demonstrated in recent pyrazole dye computational studies [5].

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